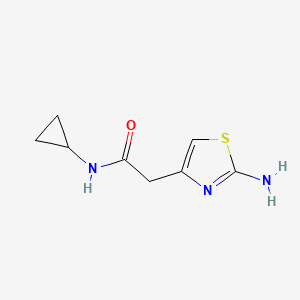![molecular formula C7H15Cl2N3S B1519930 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride CAS No. 1158234-43-5](/img/structure/B1519930.png)
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride
Übersicht
Beschreibung
“N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2N3S . It is a solid substance used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H15Cl2N3S . This indicates that the molecule contains seven carbon atoms, fifteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 244.19 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the resources .Wissenschaftliche Forschungsanwendungen
Formation and Detection in Biological Systems
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1), through reactions involving arginine and lysine residues in proteins. These compounds are associated with complications in diabetes and some neurodegenerative diseases. The formation of MG and its derivatives occurs both endogenously in organisms and in foodstuffs and beverages during processing, cooking, and storage. Methods for quantifying MG in biological samples typically involve high-performance liquid chromatography (HPLC) or gas chromatography (GC) after derivatization with diamino derivatives of benzene and naphthalene, among others (Nemet, Varga-Defterdarović, & Turk, 2006).
Reactions with Sulfur- and Nitrogen-containing Compounds
N,N-Dimethyl-2-(alkylthio)ethylamines and related compounds, which are structurally analogous to thiazoline systems, undergo various reactions, including N-methylation. These reactions have been studied to understand the methylation behavior of different sulfur- and nitrogen-containing compounds, providing insight into the chemical behavior of similar molecules (Ohara, Akiba, & Inamoto, 1983).
Synthesis and Properties of Related Compounds
Various studies have focused on the synthesis of compounds structurally related to N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride. These include the synthesis of specific derivatives of benzothiazole, quinazoline, and thiadiazole, which are used in different fields such as medicine and organic chemistry. Such studies contribute to a better understanding of the synthesis methods and potential applications of these compounds in various domains (Ohkata, Takee, & Akiba, 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-10(2)4-7-9-6(3-8)5-11-7;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQVKPKAXWKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)












